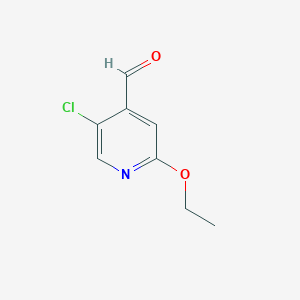![molecular formula C11H12ClF2NO B6304237 4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine CAS No. 2027537-28-4](/img/structure/B6304237.png)
4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine is a chemical compound with the molecular formula C11H12ClF2NO . It has a molecular weight of 247.67 .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the sources retrieved . For a detailed molecular structure analysis, techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods can be used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources retrieved . For a comprehensive analysis of its properties, various analytical techniques such as spectroscopy, chromatography, or thermal analysis could be used.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been synthesized through various methods, including cyclization reactions and reduction processes. For instance, Cheng Chuan (2011) discussed the synthesis of a similar compound, 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride, highlighting the efficiency of the synthesis method used (Cheng Chuan, 2011).
- Molecular Structure and Properties : Studies have also focused on the structural analysis of similar compounds. For example, the work by Komissarov et al. (1991) investigated the unusual synthesis and thermochromic properties of a structurally related compound, revealing insights into its conformational features (Komissarov et al., 1991).
Potential Therapeutic Applications
- Antitumor Activity : Some studies have explored the potential therapeutic applications of compounds with structural similarities. For example, Ji et al. (2018) synthesized a compound for its distinct inhibitory capacity against cancer cell lines (Ji et al., 2018).
Chemical Reactions and Interactions
- Chemical Behavior : The compound and its derivatives have been used to study various chemical reactions. For example, Ayediran et al. (1977) explored the reaction of morpholine with 2,4-dinitrophenyl phenyl ether, providing insights into the mechanism of nucleophilic aromatic substitution (Ayediran et al., 1977).
Eigenschaften
IUPAC Name |
4-[(3-chloro-2,6-difluorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO/c12-9-1-2-10(13)8(11(9)14)7-15-3-5-16-6-4-15/h1-2H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESMEDYOZOMVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217897 |
Source


|
| Record name | Morpholine, 4-[(3-chloro-2,6-difluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2027537-28-4 |
Source


|
| Record name | Morpholine, 4-[(3-chloro-2,6-difluorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2027537-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-[(3-chloro-2,6-difluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[3-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6304232.png)



